1-Ethyl-5-methoxynaphthalene

Description

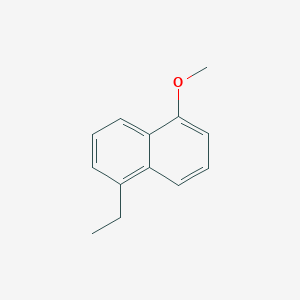

1-Ethyl-5-methoxynaphthalene (CAS RN: Not provided in evidence) is a substituted naphthalene derivative featuring an ethyl group at the 1-position and a methoxy group at the 5-position of the naphthalene ring. The methoxy group, being electron-donating, may alter electronic properties and reactivity compared to alkyl-substituted derivatives .

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-ethyl-5-methoxynaphthalene |

InChI |

InChI=1S/C13H14O/c1-3-10-6-4-8-12-11(10)7-5-9-13(12)14-2/h4-9H,3H2,1-2H3 |

InChI Key |

QCRBTWAYYFGTPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=C(C2=CC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent type and position significantly influence physical and chemical behaviors. Key comparisons include:

| Compound | Substituents | Molecular Weight | Boiling Point | Solubility |

|---|---|---|---|---|

| 1-Ethyl-5-methoxynaphthalene | Ethyl (1), Methoxy (5) | ~186.24 (estimated) | High (estimated) | Low in water |

| 1-Methylnaphthalene | Methyl (1) | 142.20 | 245°C | 0.02 g/L (water) |

| 2-Methylnaphthalene | Methyl (2) | 142.20 | 241°C | 0.025 g/L (water) |

| 1-Methoxynaphthalene | Methoxy (1) | 158.20 | 275°C | <1 g/L (water) |

- Ethyl vs. Methyl Groups : The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl-substituted derivatives, likely enhancing membrane permeability and environmental persistence .

- Methoxy vs.

Toxicological Profiles

Data from methylnaphthalenes and methoxynaphthalene provide insights into substituent-driven toxicity differences:

| Compound | Acute Toxicity (Oral LD₅₀, Rat) | Key Target Organs | Carcinogenicity |

|---|---|---|---|

| 1-Methylnaphthalene | 1,840 mg/kg | Lungs, liver, kidneys | Not classified |

| 2-Methylnaphthalene | 1,630 mg/kg | Respiratory tract, eyes | Not classified |

| 1-Methoxynaphthalene | Data limited (>2,000 mg/kg) | Limited evidence (skin/eyes) | No data |

| This compound | No data (estimated higher toxicity) | Likely liver/kidneys (inferred) | Unknown |

- Mechanistic Insights : Methylnaphthalenes induce oxidative stress and cytochrome P450-mediated metabolism, producing reactive intermediates. Ethyl groups may exacerbate these effects due to prolonged retention in fatty tissues .

Environmental Behavior and Degradation

Substituents influence environmental partitioning and degradation rates:

| Compound | Log Kow | Atmospheric Half-Life | Aquatic Degradation |

|---|---|---|---|

| 1-Methylnaphthalene | 3.87 | 6–12 hours | Slow (weeks) |

| 2-Methylnaphthalene | 3.85 | 6–12 hours | Slow (weeks) |

| 1-Methoxynaphthalene | 3.02 (estimated) | 24–48 hours | Moderate (days) |

| This compound | ~4.1 (estimated) | >24 hours | Very slow (months) |

- Degradation Pathways : Methoxy groups may undergo demethylation or hydroxylation, while ethyl groups resist microbial degradation, prolonging environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.